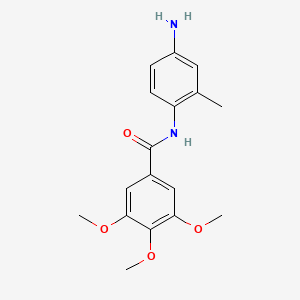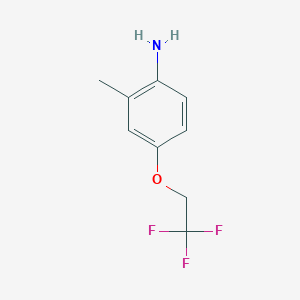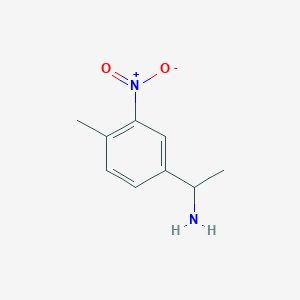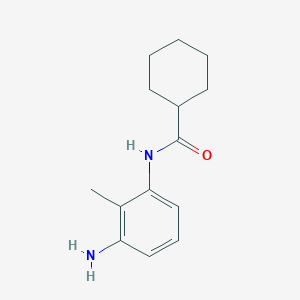
1-(Pyridine-3-carbonyl)-1,4-diazepane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “1-(Pyridine-3-carbonyl)-1,4-diazepane” involves complex organic reactions. A study reported the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study mentioned the synthesis of fluorinated pyridines, which are interesting due to their unusual physical, chemical, and biological properties .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. For example, a reaction of N1-(7-chloroquinolin-4-yl) ethane-1,2-diamine with 2,3,5,6-tetrafluoro-4-phenylsulphonyl pyridine in the presence of potassium carbonate in CH3CN, gave N1-(7-chloroquinolin-4-yl)-N2-(3,5,6-trifluoro-4-(phenylsulfonyl)pyridin-2-yl)ethane-1,2-diamine .Wissenschaftliche Forschungsanwendungen
1-(Pyridine-3-carbonyl)-1,4-diazepane has shown promising results in various scientific research studies. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
Target of Action
A related compound, 2-(3-{1-carboxy-5-[(6-[18f]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, has been reported to target the prostate-specific membrane antigen (psma) . PSMA is upregulated in prostate cancer epithelia and in the neovasculature of most solid tumors .
Mode of Action
It can be inferred from related compounds that it may interact with its target to initiate a series of biochemical reactions .
Biochemical Pathways
Related compounds have been shown to affect the fgfr signaling pathway . This pathway plays an essential role in various types of tumors, and abnormal activation of this pathway is associated with the progression and development of several cancers .
Pharmacokinetics
A related compound, [18f]dcfpyl, was produced in radiochemical yields of 36%-53% (decay corrected) and specific radioactivities of 340-480 ci/mmol . At 2 hours postinjection, 39.4 ± 5.4 percent injected dose per gram of tissue (%ID/g) was evident within the PSMA+ PC3 PIP tumor .
Result of Action
Related compounds have shown potent activities against fgfr1, 2, and 3 . In vitro, these compounds inhibited breast cancer 4T1 cell proliferation and induced apoptosis .
Action Environment
It is known that the efficacy of related compounds can be influenced by factors such as the presence of specific receptors and the physiological state of the cells .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Pyridine-3-carbonyl)-1,4-diazepane in lab experiments is its relatively low toxicity. It has been shown to have low toxicity in animal models and has not been associated with any significant adverse effects. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(Pyridine-3-carbonyl)-1,4-diazepane. One potential direction is the further investigation of its anti-cancer properties. It has shown promising results in various cancer cell lines and could potentially be developed into a new anti-cancer agent. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative disorders. It has shown neuroprotective effects in animal models and could potentially be developed into a new treatment for Alzheimer's disease or other neurodegenerative disorders. Finally, the development of new synthesis methods for this compound could also be an area of future research, as this could lead to the development of new derivatives with improved properties.
Safety and Hazards
Eigenschaften
IUPAC Name |
1,4-diazepan-1-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(10-3-1-4-13-9-10)14-7-2-5-12-6-8-14/h1,3-4,9,12H,2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDXUZXAUSXXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



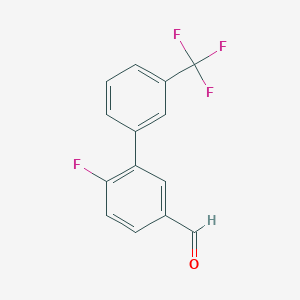
![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B3168129.png)
![N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B3168133.png)
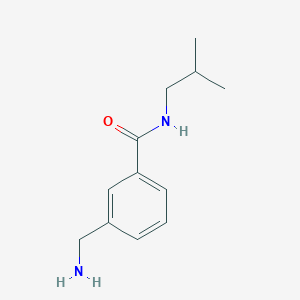
![3-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B3168153.png)
![[1-(4-Fluoro-phenyl)-propyl]-methyl-amine](/img/structure/B3168163.png)
![{2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B3168167.png)
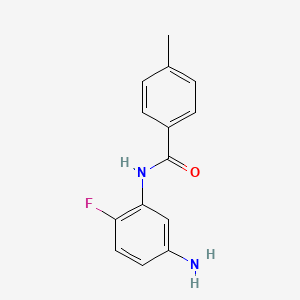
![4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B3168174.png)
